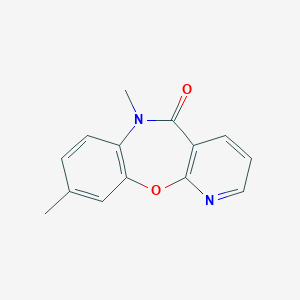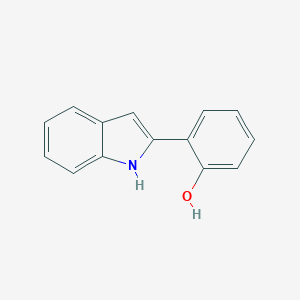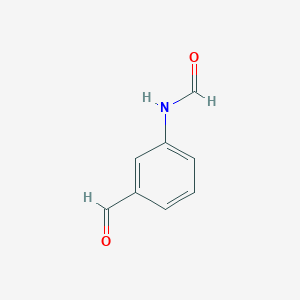
N-(3-Formylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Formylphenyl)formamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further bonded to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formylphenyl)formamide typically involves the formylation of aniline derivatives. One common method includes the reaction of 3-nitrobenzaldehyde with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic processes. For instance, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the N-formylation of aromatic amines with formic acid under solvent-free conditions . This method is advantageous due to its simplicity, efficiency, and the ability to reuse the catalyst multiple times without significant loss of activity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Formylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxybenzylformamide.
Substitution: 3-Nitro-N-(3-formylphenyl)formamide; 3-Bromo-N-(3-formylphenyl)formamide.
Scientific Research Applications
N-(3-Formylphenyl)formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-Formylphenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Formamide: A simpler analog with a single formyl group attached to an amine.
N-Phenylformamide: Similar structure but lacks the additional formyl group on the phenyl ring.
N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide moiety.
Uniqueness: N-(3-Formylphenyl)formamide is unique due to the presence of both a formyl group and a formamide group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility as a synthetic intermediate .
Properties
IUPAC Name |
N-(3-formylphenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXQNKVYBUDTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
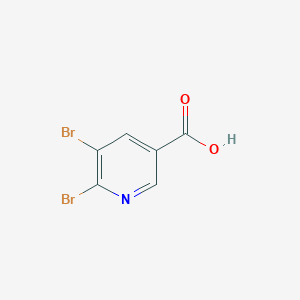
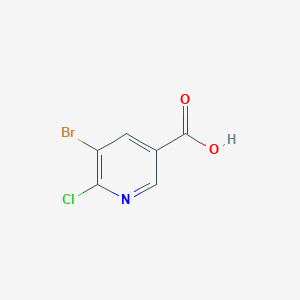
![2,3,5-tribromothieno[2,3-b]thiophene](/img/structure/B186774.png)
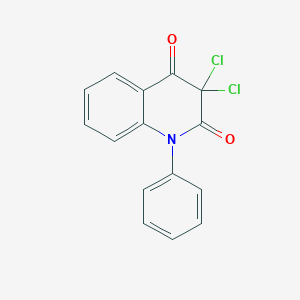
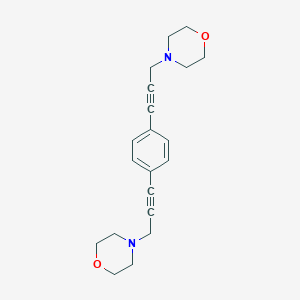
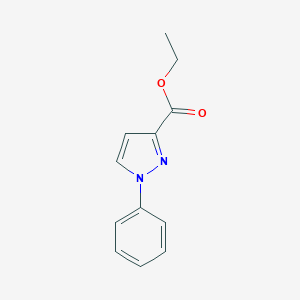
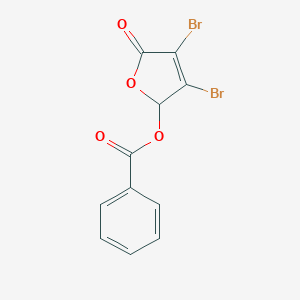
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
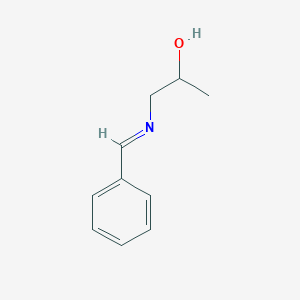
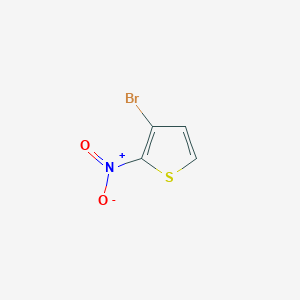
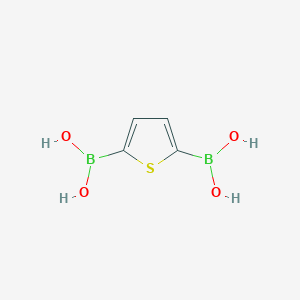
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
